5-(4-Chloro-3-nitrophenyl)-3-(3-(difluoromethoxy)phenyl)-1,2,4-oxadiazole
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Overview
Description
5-(4-Chloro-3-nitrophenyl)-3-(3-(difluoromethoxy)phenyl)-1,2,4-oxadiazole is a synthetic organic compound belonging to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a chloro-nitrophenyl group and a difluoromethoxyphenyl group attached to the oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Chloro-3-nitrophenyl)-3-(3-(difluoromethoxy)phenyl)-1,2,4-oxadiazole typically involves the following steps:
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Formation of the Oxadiazole Ring: : The oxadiazole ring can be synthesized through the cyclization of appropriate precursors such as hydrazides and carboxylic acids or their derivatives. For example, the reaction between a hydrazide and an ester or acid chloride under acidic or basic conditions can yield the oxadiazole ring.
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Introduction of Substituents: : The chloro-nitrophenyl and difluoromethoxyphenyl groups can be introduced through nucleophilic aromatic substitution reactions. These reactions typically involve the reaction of a nucleophile with an aromatic compound containing a leaving group (e.g., halogen).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-(4-Chloro-3-nitrophenyl)-3-(3-(difluoromethoxy)phenyl)-1,2,4-oxadiazole can undergo various types of chemical reactions, including:
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Reduction: : The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a metal catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
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Substitution: : The chloro group can be substituted by nucleophiles (e.g., amines, thiols) through nucleophilic aromatic substitution reactions.
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Oxidation: : The compound can undergo oxidation reactions, particularly at the phenyl rings, using oxidizing agents such as potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas with palladium on carbon, tin(II) chloride.
Nucleophiles: Amines, thiols.
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Major Products
Reduction: Conversion of the nitro group to an amino group.
Substitution: Formation of substituted derivatives with different functional groups.
Oxidation: Formation of oxidized derivatives, potentially including quinones or other oxygenated products.
Scientific Research Applications
5-(4-Chloro-3-nitrophenyl)-3-(3-(difluoromethoxy)phenyl)-1,2,4-oxadiazole has several scientific research applications:
Medicinal Chemistry: The compound can be explored for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes or receptors.
Materials Science: Due to its unique structural features, it can be investigated for use in the development of advanced materials, including polymers and organic electronic devices.
Biological Studies: The compound can be used as a probe to study biological processes, including enzyme inhibition and receptor binding.
Industrial Applications: It may find use in the synthesis of other complex organic molecules or as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-(4-Chloro-3-nitrophenyl)-3-(3-(difluoromethoxy)phenyl)-1,2,4-oxadiazole depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the chloro-nitrophenyl and difluoromethoxyphenyl groups can influence its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
5-(4-Chloro-3-nitrophenyl)-3-phenyl-1,2,4-oxadiazole: Similar structure but lacks the difluoromethoxy group.
5-(4-Chloro-3-nitrophenyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole: Similar structure but has a methoxy group instead of a difluoromethoxy group.
5-(4-Chloro-3-nitrophenyl)-3-(3-trifluoromethylphenyl)-1,2,4-oxadiazole: Similar structure but has a trifluoromethyl group instead of a difluoromethoxy group.
Uniqueness
The uniqueness of 5-(4-Chloro-3-nitrophenyl)-3-(3-(difluoromethoxy)phenyl)-1,2,4-oxadiazole lies in the presence of both the chloro-nitrophenyl and difluoromethoxyphenyl groups, which can impart distinct chemical and biological properties. These substituents can influence the compound’s reactivity, binding affinity, and overall stability, making it a valuable compound for various applications.
Biological Activity
5-(4-Chloro-3-nitrophenyl)-3-(3-(difluoromethoxy)phenyl)-1,2,4-oxadiazole (CAS Number: 1779134-12-1) is a compound of interest due to its potential biological activities, particularly in the field of cancer research. This article explores its biological activity, including anticancer properties, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure and Properties
The chemical structure of this compound is represented as follows:
- Molecular Formula : C15H8ClF2N3O4
- Molecular Weight : 367.69 g/mol
- CAS Number : 1779134-12-1
Biological Activity Overview
The 1,2,4-oxadiazole scaffold has been recognized for its diverse biological activities. Compounds within this class have shown promise in various therapeutic areas including anticancer, antimicrobial, anti-inflammatory, and antiviral activities. The specific biological activity of this compound is primarily focused on its anticancer potential.
Anticancer Activity
Recent studies have demonstrated that derivatives of the 1,2,4-oxadiazole framework exhibit significant cytotoxic effects against various cancer cell lines. The following table summarizes key findings related to the anticancer activity of this compound and its analogs:
Compound | Cancer Cell Line | IC50 (µM) | Mechanism of Action |
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This compound | MCF-7 (breast cancer) | 15.63 | Induces apoptosis via p53 activation |
Analog A | U-937 (leukemia) | <0.12 | Inhibits thymidylate synthase |
Analog B | A549 (lung cancer) | 2.78 | HDAC inhibition |
Doxorubicin (control) | MCF-7 | 10.38 | Topoisomerase II inhibition |
The compound has shown to induce apoptosis in MCF-7 cells through the upregulation of p53 and activation of caspase pathways. This indicates a mechanism that could be leveraged for developing novel anticancer therapies.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in cancer cell proliferation such as thymidylate synthase and histone deacetylases (HDAC).
- Apoptosis Induction : Flow cytometry assays indicate that the compound effectively induces apoptosis in cancer cells in a dose-dependent manner.
- Molecular Docking Studies : These studies reveal strong hydrophobic interactions between the compound and target proteins involved in cancer progression.
Case Studies and Research Findings
A comprehensive review highlighted that many 1,2,4-oxadiazole derivatives exhibit a broad spectrum of biological activities including:
- Antitumor Activity : Several studies have reported enhanced cytotoxicity against various cancer types when compared to traditional chemotherapeutics like doxorubicin.
- Structure-Activity Relationship Studies : Modifications to the phenyl rings and functional groups significantly influence the biological potency and selectivity of these compounds against cancer cells.
Properties
CAS No. |
1779134-12-1 |
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Molecular Formula |
C15H8ClF2N3O4 |
Molecular Weight |
367.69 g/mol |
IUPAC Name |
5-(4-chloro-3-nitrophenyl)-3-[3-(difluoromethoxy)phenyl]-1,2,4-oxadiazole |
InChI |
InChI=1S/C15H8ClF2N3O4/c16-11-5-4-9(7-12(11)21(22)23)14-19-13(20-25-14)8-2-1-3-10(6-8)24-15(17)18/h1-7,15H |
InChI Key |
FWDUBVSRQULDEI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)F)C2=NOC(=N2)C3=CC(=C(C=C3)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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